4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline
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Overview
Description
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core linked to a piperazine ring, which is further substituted with a methoxypyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . These compounds may target key enzymes or proteins in the bacterial cell, disrupting their function and leading to the death of the bacteria.
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with essential biochemical pathways in these bacteria.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may be effective in killing these bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Substitution with Methoxypyrimidine: The final step involves the substitution of the piperazine ring with a methoxypyrimidine moiety, typically through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline, piperazine, and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline: Similar structure but with a methoxyphenyl group instead of a methoxypyrimidine.
4-[4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl]quinazoline: Contains a morpholinopyrimidine moiety instead of a methoxypyrimidine.
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine: Similar structure with an additional methyl group on the pyrimidine ring.
Uniqueness
The uniqueness of 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxypyrimidine moiety enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-24-16-10-15(19-12-20-16)22-6-8-23(9-7-22)17-13-4-2-3-5-14(13)18-11-21-17/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFAJYVIWVLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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